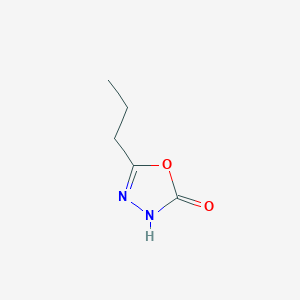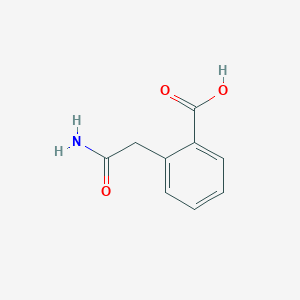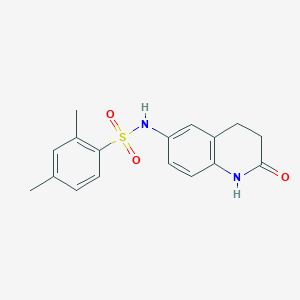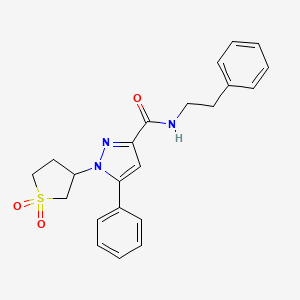![molecular formula C16H16F3N3O6 B2722575 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene CAS No. 339099-24-0](/img/structure/B2722575.png)
3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene (DNT-TFP) is an organic compound with a unique chemical structure that is of interest to chemists and materials scientists alike. It is a relatively new compound and has only been reported in the literature since 2019. DNT-TFP is a small molecule with a molecular weight of 384.5 g/mol, and is composed of a nitro-trifluoromethylphenyl group attached to a seven-membered spirocyclic ring system. This compound has been found to possess interesting properties, such as high solubility in both organic and aqueous solvents, and a low boiling point. Due to its unique chemical structure, DNT-TFP has potential applications in a variety of fields, such as material science, organic synthesis, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Analgesic Activity of Novel Spiro Heterocycles
Compounds related to the structure of interest have been studied for their analgesic properties. For instance, a study on 2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-enes and related compounds demonstrated significant analgesic activity in animal models. The analgesic properties were mainly associated with the 2-amino-1,3-thiazine ring system, suggesting potential therapeutic applications for pain management N. Cohen, B. Banner, R. Lopresti, 1978.
Asymmetric Synthesis for Marine Natural Toxins
The asymmetric construction of azaspiro[5.6]dodec-9-ene systems has been applied in the synthesis of marine natural toxins. A study described the use of Diels-Alder reactions to achieve high exo-selectivity and excellent enantioselectivity, highlighting the utility of such compounds in synthesizing biologically active molecules J. Ishihara, M. Horie, Yoshikatsu Shimada, S. Tojo, A. Murai, 2002.
Copper-mediated Synthesis of Trifluoromethylated Compounds
A study on the copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides highlighted a method to construct various trifluoromethylated 1-azaspiro[4.5]decanes. This approach offers moderate to high yields and showcases excellent regioselectivity and diastereoselectivity, expanding the toolbox for synthesizing fluorinated organic compounds Guifang Han, Qiang Wang, Yu‐Xin Liu, Qingmin Wang, 2014.
Application in Anticonvulsant Research
Continued structure-activity studies on analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, which displayed anti-electroshock seizure activity, underline the importance of such compounds in developing new anticonvulsant medications. This research provides insight into the potential therapeutic applications of azaspirocyclic compounds V. Farrar, M. Ciechanowicz-rutkowska, J. Grochowski, P. Serdà, T. Pilati, G. Filippini, C. Hinko, A. El-Assadi, J. Moore, I. Edafiogho, 1993.
Novel ‘3F’-based Fluorinated Monomer for Polyimides
Research into fluorinated diamine monomers, such as the ‘3F’ fluorinated diamine based on trifluoroacetophenone, emphasizes the development of new materials with potential applications in high-performance polymers. The synthesis and characterization of these polyimides suggest their utility in creating materials with excellent thermal stability and solvent resistance M. Brink, Donald K. Brandom, G. Wilkes, J. Mcgrath, 1994.
Eigenschaften
IUPAC Name |
3-[2,6-dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O6/c17-16(18,19)11-9-12(21(23)24)14(13(10-11)22(25)26)20-5-3-15(4-6-20)27-7-1-2-8-28-15/h1-2,9-10H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVWISFQNWMAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCC=CCO2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2722498.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2722500.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrrol-2-yl)methanone](/img/structure/B2722503.png)


![3-Fluorosulfonyloxy-5-[methyl(oxolan-2-ylmethyl)carbamoyl]pyridine](/img/structure/B2722508.png)

![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino]({[4-(2-methylpropyl)phenyl]methylidene})amine hydrobromide](/img/structure/B2722511.png)



